molecular formula C11H11NO3 B11897118 5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B11897118
M. Wt: 205.21 g/mol
InChI Key: MPQHQQMNIVLXIN-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of hydroxyimino carboxylic acids. This compound is characterized by the presence of a hydroxyimino group (-C=NOH) attached to a tetrahydronaphthalene ring system, which is further substituted with a carboxylic acid group (-COOH). The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydronaphthalene Ring: The starting material, such as a naphthalene derivative, undergoes hydrogenation to form the tetrahydronaphthalene ring.

    Introduction of the Hydroxyimino Group: The tetrahydronaphthalene derivative is then reacted with hydroxylamine or its derivatives under acidic or basic conditions to introduce the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amine derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The carboxylic acid group can also participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Hydroxyimino)quinolin-8-one
  • 4-Hydroxyquinazoline
  • 5-Aminoquinoline

Comparison

5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to its tetrahydronaphthalene ring system, which provides distinct chemical and biological properties compared to other hydroxyimino compounds. Its structure allows for specific interactions and reactivity that are not observed in similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C11H11NO3/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12-15/h1,4-5,15H,2-3,6H2,(H,13,14)/b12-10-

InChI Key

MPQHQQMNIVLXIN-BENRWUELSA-N

Isomeric SMILES

C1CC2=C(C=CC=C2C(=O)O)/C(=N\O)/C1

Canonical SMILES

C1CC2=C(C=CC=C2C(=O)O)C(=NO)C1

Origin of Product

United States

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